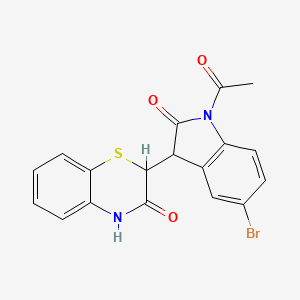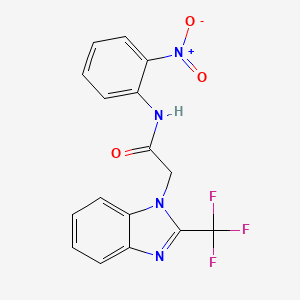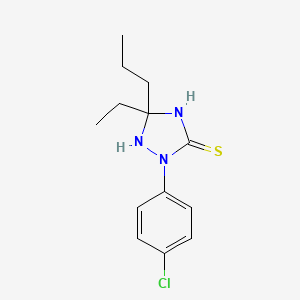![molecular formula C20H26ClN3O3S B11086610 ethyl {(2Z)-2-[(4-chlorophenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-4-yl}acetate](/img/structure/B11086610.png)
ethyl {(2Z)-2-[(4-chlorophenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-4-yl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-[2-[(4-CHLOROPHENYL)IMINO]-3-(3-MORPHOLINOPROPYL)-1,3-THIAZOL-4(3H)-YL]ACETATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of ETHYL 2-[2-[(4-CHLOROPHENYL)IMINO]-3-(3-MORPHOLINOPROPYL)-1,3-THIAZOL-4(3H)-YL]ACETATE typically involves multi-step reactions. The synthetic route generally starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group and the morpholinopropyl side chain. The final step involves the esterification of the thiazole derivative to form the ethyl acetate compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Des Réactions Chimiques
ETHYL 2-[2-[(4-CHLOROPHENYL)IMINO]-3-(3-MORPHOLINOPROPYL)-1,3-THIAZOL-4(3H)-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the chlorophenyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Applications De Recherche Scientifique
ETHYL 2-[2-[(4-CHLOROPHENYL)IMINO]-3-(3-MORPHOLINOPROPYL)-1,3-THIAZOL-4(3H)-YL]ACETATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a candidate for studies on antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its effects on various biological pathways.
Mécanisme D'action
The mechanism of action of ETHYL 2-[2-[(4-CHLOROPHENYL)IMINO]-3-(3-MORPHOLINOPROPYL)-1,3-THIAZOL-4(3H)-YL]ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiazole ring and the chlorophenyl group play crucial roles in its binding affinity and specificity. The morpholinopropyl side chain may enhance its solubility and bioavailability .
Comparaison Avec Des Composés Similaires
ETHYL 2-[2-[(4-CHLOROPHENYL)IMINO]-3-(3-MORPHOLINOPROPYL)-1,3-THIAZOL-4(3H)-YL]ACETATE can be compared with other thiazole derivatives such as:
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug.
Propriétés
Formule moléculaire |
C20H26ClN3O3S |
|---|---|
Poids moléculaire |
424.0 g/mol |
Nom IUPAC |
ethyl 2-[2-(4-chlorophenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C20H26ClN3O3S/c1-2-27-19(25)14-18-15-28-20(22-17-6-4-16(21)5-7-17)24(18)9-3-8-23-10-12-26-13-11-23/h4-7,15H,2-3,8-14H2,1H3 |
Clé InChI |
LMSFYPCEZDHGKC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CSC(=NC2=CC=C(C=C2)Cl)N1CCCN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Hydroxy-1-(trifluoromethyl)naphtho[2,1-b]furan-2(1H)-one](/img/structure/B11086531.png)
![2-Chloro-5-fluoro-4-[4-(phenylcarbonyl)piperazin-1-yl]benzonitrile](/img/structure/B11086539.png)
![5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11086540.png)
![(2-Thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone](/img/structure/B11086544.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide](/img/structure/B11086551.png)
![Morpholin-4-yl[3-(morpholin-4-ylsulfonyl)-4-(4-phenylpiperazin-1-yl)phenyl]methanone](/img/structure/B11086564.png)


![1-({4-[(E)-2-phenylethenyl]phenyl}sulfonyl)pyrrolidine](/img/structure/B11086575.png)


![1-(4-Chlorophenyl)-2-[4,5-dihydro-1,3-thiazol-2-yl(4-methoxyphenyl)amino]ethanone](/img/structure/B11086592.png)

![2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11086598.png)
